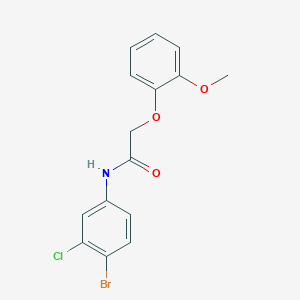![molecular formula C20H17IN2O3S B322305 N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide](/img/structure/B322305.png)
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-iodoaniline: This can be achieved by iodination of aniline using iodine and an oxidizing agent such as sodium nitrite.
Formation of 4-iodoanilino sulfonyl chloride: The 4-iodoaniline is then reacted with chlorosulfonic acid to form the sulfonyl chloride derivative.
Coupling with 4-methylbenzoic acid: The sulfonyl chloride derivative is then coupled with 4-methylbenzoic acid in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzamide moiety can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield an azido derivative, while reduction of the sulfonyl group with sodium borohydride would yield a sulfinyl derivative.
科学研究应用
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and preventing their normal function. The presence of the iodine atom and sulfonyl group can enhance its binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methylbenzamide: Similar structure but with a bromine atom instead of iodine.
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methylbenzamide: Similar structure but with a chlorine atom instead of iodine.
N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-4-methylbenzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger size and higher atomic number of iodine compared to other halogens can result in stronger interactions with molecular targets, potentially leading to enhanced efficacy in certain applications.
属性
分子式 |
C20H17IN2O3S |
|---|---|
分子量 |
492.3 g/mol |
IUPAC 名称 |
N-[4-[(4-iodophenyl)sulfamoyl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H17IN2O3S/c1-14-2-4-15(5-3-14)20(24)22-17-10-12-19(13-11-17)27(25,26)23-18-8-6-16(21)7-9-18/h2-13,23H,1H3,(H,22,24) |
InChI 键 |
RDSQIYBFRZUDSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~,N~4~-bis{4-[(4-ethoxyanilino)sulfonyl]phenyl}terephthalamide](/img/structure/B322222.png)
![2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322226.png)
![N-[4-(aminosulfonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide](/img/structure/B322227.png)
![2-(1-naphthyloxy)-N-[4-(4-{[(1-naphthyloxy)acetyl]amino}phenoxy)phenyl]acetamide](/img/structure/B322229.png)
![3-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B322230.png)

![ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B322233.png)



![Methyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate](/img/structure/B322240.png)
![2-(2,4-dibromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322241.png)
![N'-[(2-methoxyphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B322244.png)
![2-(2,4-dibromophenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B322246.png)
